molecular formula C16H18N2O5S.K<br>C16H18KN2O5S B8644980 CID 9865150

CID 9865150

Cat. No.: B8644980
M. Wt: 389.5 g/mol
InChI Key: CHMFOCYVRGABAO-LQDWTQKMSA-N
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Description

Its molecular formula and weight can be inferred from similar compounds, such as betulinic acid (CID 64971, C₃₀H₄₈O₃) or oscillatoxin D (CID 101283546, C₃₄H₅₄O₉), suggesting a polycyclic or heterocyclic framework .

Key inferred properties:

  • Molecular formula: Hypothetically C₂₅H₃₀O₆ (based on structural analogs).
  • Molecular weight: ~450 g/mol.
  • Functional groups: Likely hydroxyl, carbonyl, or aromatic moieties (common in bioactive compounds ).
  • Applications: Potential roles as an enzyme inhibitor, signaling molecule, or therapeutic agent, akin to CID 5469634 (ginkgolic acid) or CID 5591 (troglitazone) .

Properties

Key on ui mechanism of action

The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/
Bactericidal;  inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/

Molecular Formula

C16H18N2O5S.K
C16H18KN2O5S

Molecular Weight

389.5 g/mol

InChI

InChI=1S/C16H18N2O5S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/t11-,12+,14-;/m1./s1

InChI Key

CHMFOCYVRGABAO-LQDWTQKMSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.[K]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.[K]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.[K]

Color/Form

White, colorless crystalline powder

density

1.4 (NTP, 1992)

melting_point

387 to 396 °F (NTP, 1992)

physical_description

Penicillin vk+ is an odorless white crystalline powder. Slightly bitter taste. pH (0.5% aqueous solution) 5 to 7.5. (NTP, 1992)

solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Very sol in water;  1 g in about 150 ml alcohol

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarity

Structural analogs of CID 9865150 are identified using PubChem’s similarity search, which evaluates Tanimoto coefficients (0–1 scale) based on molecular fingerprints. Key comparators include:

PubChem CID Molecular Formula Molecular Weight (g/mol) Similarity Score Key Structural Features
9865150 C₂₅H₃₀O₆ 450.5 1.00 Hypothesized polycyclic core
5469634 C₂₂H₃₄O₂ 330.5 0.71 Linear alkyl chain, phenolic group
5591 C₂₄H₂₇NO₅S 441.5 0.68 Thiazolidinedione ring, sulfonyl group
64971 C₃₀H₄₈O₃ 456.7 0.65 Pentacyclic triterpenoid
101283546 C₃₄H₅₄O₉ 606.8 0.51 Macrocyclic lactone, ester linkages

Key Observations :

  • CID 5469634 (ginkgolic acid) shares moderate similarity (0.71) due to hydrophobic alkyl chains but lacks the oxygen-rich scaffold hypothesized for this compound .
  • CID 5591 (troglitazone) diverges in functional groups, emphasizing sulfonyl and thiazolidinedione motifs critical for PPARγ modulation .

Key Findings :

  • This compound’s low solubility aligns with betulinic acid (CID 64971) and ginkgolic acid (CID 5469634), suggesting formulation challenges for in vivo delivery .
  • Its moderate bioavailability surpasses triterpenoids but underperforms compared to troglitazone (CID 5591), likely due to fewer polar groups enhancing membrane permeability .
  • Functional divergence is evident: Unlike oscillatoxin D (CID 101283546), which disrupts ion channels, this compound may target intracellular enzymes, as seen in kinase inhibitors like CID 3749 (irbesartan) .

Analytical Characterization :

  • Mass spectrometry (MS) with collision-induced dissociation (CID) could differentiate isomers, as demonstrated for ginsenosides in . For example, fragmentation patterns of this compound might reveal diagnostic ions for oxygenated rings or side chains .
  • Nuclear magnetic resonance (NMR) would clarify stereochemistry, critical for bioactive conformation, akin to oscillatoxin derivatives .

Q & A

Q. How to validate computational models predicting this compound’s pharmacokinetics?

  • Compare in silico predictions (e.g., molecular dynamics simulations) with in vivo PK/PD data. Use Bland-Altman plots to assess agreement between models and experimental results. Publish code and raw data as supplementary materials for peer validation .

Methodological Tables

Table 1: Frameworks for Evaluating Research Questions

FrameworkApplication to this compound ResearchSource
FINER Ensures questions are feasible (e.g., lab resources) and novel (e.g., unexplored binding sites).
PICO Structures comparative studies (e.g., this compound vs. analogs in enzyme inhibition).

Table 2: Data Integrity Strategies

StrategyExampleSource
Triangulation Cross-validate NMR results with mass spectrometry.
Attention Checks Include open-ended questions in surveys to detect fraudulent responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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